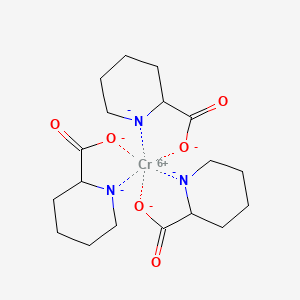
chromium(6+);piperidin-1-ide-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(6+);piperidin-1-ide-2-carboxylate is a compound that combines the properties of chromium in its +6 oxidation state with a piperidine derivative. Chromium compounds in the +6 oxidation state are known for their strong oxidizing properties, while piperidine derivatives are widely used in pharmaceuticals and organic synthesis due to their versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium(6+);piperidin-1-ide-2-carboxylate typically involves the reaction of a chromium(VI) compound, such as chromium trioxide, with piperidin-1-ide-2-carboxylic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the stability of the chromium(VI) species.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity chromium(VI) compounds and the subsequent reaction with piperidin-1-ide-2-carboxylic acid under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Chromium(6+);piperidin-1-ide-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Due to the strong oxidizing nature of chromium(VI), the compound can oxidize a wide range of organic and inorganic substrates.
Reduction: The chromium(VI) center can be reduced to lower oxidation states, such as chromium(III), under appropriate conditions.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in acidic or neutral media.
Reduction: Reducing agents such as sodium borohydride or zinc dust can be used in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols can react with the piperidine moiety under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce chromium(III) complexes.
Scientific Research Applications
Chromium(6+);piperidin-1-ide-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for oxidation and functional group transformations.
Biology: Investigated for its potential effects on biological systems, including its role as an oxidizing agent in biochemical assays.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs that target specific biochemical pathways.
Industry: Utilized in various industrial processes, including catalysis and materials science.
Mechanism of Action
The mechanism of action of chromium(6+);piperidin-1-ide-2-carboxylate involves the interaction of the chromium(VI) center with target molecules. The strong oxidizing properties of chromium(VI) enable it to transfer oxygen atoms to substrates, leading to their oxidation. The piperidine moiety can interact with biological targets, potentially modulating their activity through nucleophilic or electrophilic interactions.
Comparison with Similar Compounds
Chromium(6+);piperidin-1-ide-2-carboxylate can be compared with other chromium(VI) compounds and piperidine derivatives:
Chromium(VI) Compounds: Similar compounds include chromium trioxide and potassium dichromate, which also exhibit strong oxidizing properties.
Piperidine Derivatives: Similar compounds include piperidine itself and various substituted piperidines, which are widely used in pharmaceuticals and organic synthesis.
The uniqueness of this compound lies in its combination of a strong oxidizing chromium(VI) center with a versatile piperidine moiety, making it a valuable reagent in both chemical and biological research.
Properties
Molecular Formula |
C18H27CrN3O6 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
chromium(6+);piperidin-1-ide-2-carboxylate |
InChI |
InChI=1S/3C6H10NO2.Cr/c3*8-6(9)5-3-1-2-4-7-5;/h3*5H,1-4H2,(H,8,9);/q3*-1;+6/p-3 |
InChI Key |
CGZYPRCSLUWLCP-UHFFFAOYSA-K |
Canonical SMILES |
C1CC[N-]C(C1)C(=O)[O-].C1CC[N-]C(C1)C(=O)[O-].C1CC[N-]C(C1)C(=O)[O-].[Cr+6] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















